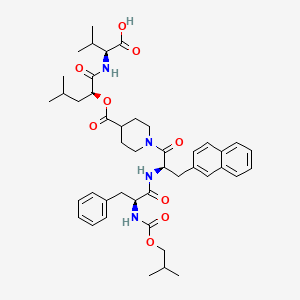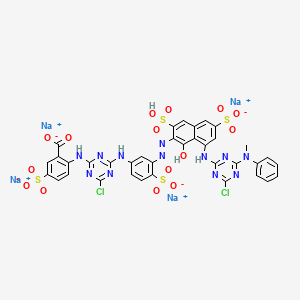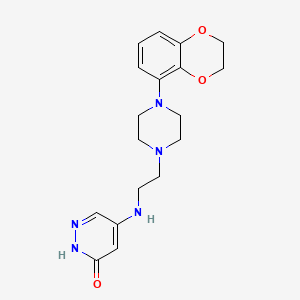
J2Qml6zst8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound J2Qml6zst8 is a synthetic chemical with the molecular formula C18H23N5O3 . It is also known by its systematic name 3-(2H)-Pyridazinone, 5-((2-(4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)ethyl)amino)-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of J2Qml6zst8 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Benzodioxin Group: This step involves the coupling of the benzodioxin group to the piperazine ring using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Catalyst Use: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
J2Qml6zst8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
J2Qml6zst8 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of J2Qml6zst8 involves its interaction with specific molecular targets. It is known to:
Bind to Receptors: The compound can bind to certain receptors, modulating their activity.
Inhibit Enzymes: It can inhibit specific enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
J2Qml6zst8 can be compared with other similar compounds, such as:
EGIS-11004: Shares a similar core structure but differs in the substituents attached to the core.
Pyridazinone Derivatives: These compounds have similar core structures but vary in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
504397-20-0 |
|---|---|
Formule moléculaire |
C18H23N5O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N5O3/c24-17-12-14(13-20-21-17)19-4-5-22-6-8-23(9-7-22)15-2-1-3-16-18(15)26-11-10-25-16/h1-3,12-13H,4-11H2,(H2,19,21,24) |
Clé InChI |
XGVHQXGZCSWXEO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCNC2=CC(=O)NN=C2)C3=C4C(=CC=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


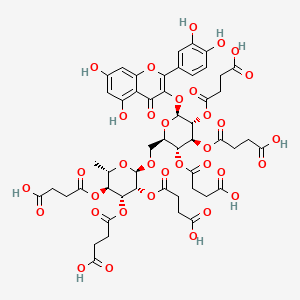
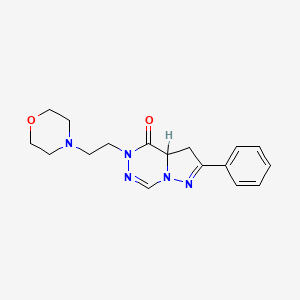
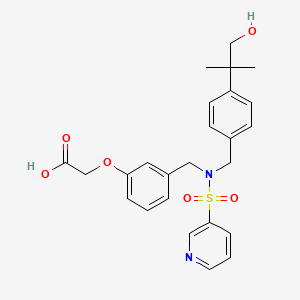
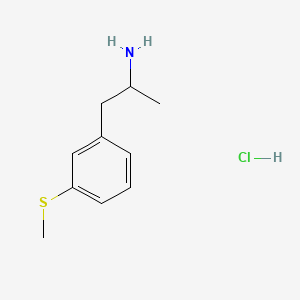

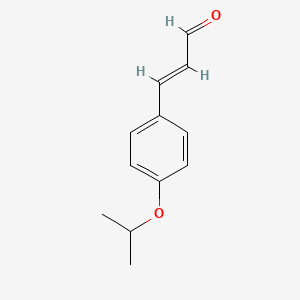


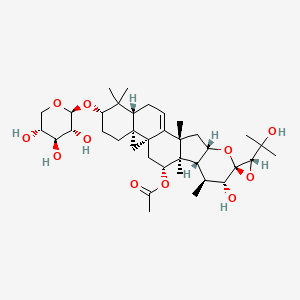
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
